3-bromo-1,2-thiazole-4-carbonitrile
Description
3-Bromo-1,2-thiazole-4-carbonitrile (molecular formula: C₄HBrN₂S, molecular weight: 189.03 g/mol) is a brominated heterocyclic compound featuring a thiazole core substituted with a nitrile group at position 4 and a bromine atom at position 3 . This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances reactivity in cross-coupling reactions, while the nitrile group offers versatility in further functionalization .
Properties
IUPAC Name |
3-bromo-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrN2S/c5-4-3(1-6)2-8-7-4/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAFRSEAKSCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1,2-thiazole-4-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-bromo-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki, Stille, and Sonogashira couplings.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Stille Coupling: Involves organotin compounds and palladium catalysts.
Sonogashira Coupling: Utilizes copper and palladium catalysts with terminal alkynes.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, Suzuki coupling can yield various substituted isothiazoles.
Scientific Research Applications
3-bromo-1,2-thiazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antiviral and antifungal activities.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The exact mechanism of action of 3-bromo-1,2-thiazole-4-carbonitrile varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antiviral or antifungal effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Thiazole-4-carbonitrile
- Molecular Formula : C₄H₂N₂S
- Key Differences :
- Lacks the bromine substituent at position 3.
- Exhibits a planar thiazole ring with a nitrile group at position 4, facilitating π–π stacking and C–H⋯N hydrogen bonding in the crystal lattice .
- Reactivity : The absence of bromine limits its utility in Suzuki or Ullmann couplings, but the nitrile group still allows for nucleophilic additions.
Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile
- Molecular Formula : C₇HN₅S₂
- Key Differences: Contains a fused benzobisthiadiazole system, increasing aromaticity and conjugation compared to the monocyclic thiazole. Applications: Used in optoelectronic materials due to extended π-systems, whereas this compound is more suited for synthetic intermediates .
5-Bromo-4-(3-chlorophenyl)-2-thiazolamine
- Molecular Formula : C₉H₆BrClN₂S
- Key Differences :
| Property | This compound | 5-Bromo-4-(3-chlorophenyl)-2-thiazolamine |
|---|---|---|
| Functional Groups | Bromine, nitrile | Bromine, amine, chlorophenyl |
| Primary Reactivity | Electrophilic substitutions | Nucleophilic additions/condensations |
Biological Activity
3-Bromo-1,2-thiazole-4-carbonitrile is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiazole ring substituted with a bromine atom and a carbonitrile group. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives. For instance, compounds containing thiazole moieties have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study indicated that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) reported as low as 46.9 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer potential. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets. For example, certain thiazole derivatives were found to inhibit the Bcl-2 protein, which is crucial in regulating apoptosis in cancer cells. A derivative similar to this compound demonstrated IC50 values lower than that of doxorubicin in various cancer cell lines .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazoles have been documented in various models. Compounds with thiazole rings have shown efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications for epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Bromine substitution | Increases lipophilicity and enhances membrane permeability |
| Carbonitrile group | Contributes to cytotoxicity against cancer cells |
| Electron-withdrawing groups | Enhances antimicrobial efficacy |
Case Study 1: Antimicrobial Efficacy
In a comparative study on thiazole derivatives, this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa and Candida albicans, with MIC values recorded at 62.5 μg/mL and 7.8 μg/mL respectively . This highlights its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Properties
A series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One derivative demonstrated an IC50 value of less than 10 μM against A431 cells, indicating potent cytotoxicity . Molecular docking studies suggested that the interaction between the thiazole ring and target proteins was primarily through hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
